5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione typically involves a multi-component reaction. One common method involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored due to its high yield, short reaction times, and compliance with green chemistry protocols .
Industrial Production Methods
the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidino and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products
Scientific Research Applications
5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its diverse biological activities .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-phenyl-2-piperidin-1-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C22H24N4O2/c27-16-11-7-10-15-18(16)17(14-8-3-1-4-9-14)19-20(23-15)24-22(25-21(19)28)26-12-5-2-6-13-26/h1,3-4,8-9,17H,2,5-7,10-13H2,(H2,23,24,25,28) |
InChI Key |
RMGUNHOCPRYYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC=CC=C5)C(=O)N2 |
Origin of Product |
United States |
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